molecular formula C23H34N2O4 B6049396 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6049396
M. Wt: 402.5 g/mol
InChI Key: RRTJCQAJRIMURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a spirocyclic amine that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis in cancer cells through the activation of caspase-3. The compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that the compound has minimal toxicity and is well-tolerated by animals. It has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its low toxicity and high specificity for cancer cells. However, the compound has limitations, such as its poor solubility in water, which may limit its use in certain experiments.

Future Directions

Future research directions for 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one include exploring its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method to improve its solubility in water. The compound may also have potential applications in the development of new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential applications in the field of medicine. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.

Synthesis Methods

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved using several methods. One of the most commonly used methods involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methylpentanoyl chloride in the presence of triethylamine, followed by the reaction with 1,2-diaminocyclohexane. The resulting compound is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

The compound has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

7-[(2,3-dimethoxyphenyl)methyl]-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-17(2)9-10-20(26)25-14-12-23(16-25)11-6-13-24(22(23)27)15-18-7-5-8-19(28-3)21(18)29-4/h5,7-8,17H,6,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTJCQAJRIMURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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